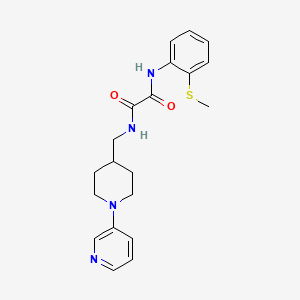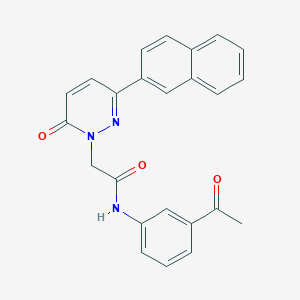
N-(3-acetylphenyl)-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-acetylphenyl)-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide, commonly known as AN-2728, is a novel small molecule drug that has shown promising results in the treatment of inflammatory skin conditions. It was developed by Anacor Pharmaceuticals, Inc. and is currently undergoing clinical trials for the treatment of atopic dermatitis and psoriasis.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for N-(3-acetylphenyl)-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide involves the condensation of 3-acetylphenylhydrazine with 3-naphthalen-2-yl-6-oxopyridazine-1-carboxylic acid followed by acetylation of the resulting product.
Starting Materials
3-acetylphenylhydrazine, 3-naphthalen-2-yl-6-oxopyridazine-1-carboxylic acid, Acetic anhydride, Sodium acetate, Ethanol, Diethyl ether, Hydrochloric acid, Sodium hydroxide, Wate
Reaction
Step 1: Dissolve 3-acetylphenylhydrazine (1.0 g, 6.5 mmol) and 3-naphthalen-2-yl-6-oxopyridazine-1-carboxylic acid (1.5 g, 5.8 mmol) in ethanol (20 mL) and add a catalytic amount of hydrochloric acid. Heat the mixture under reflux for 4 hours., Step 2: Cool the reaction mixture to room temperature and filter the precipitated solid. Wash the solid with diethyl ether and dry under vacuum to obtain the product., Step 3: Dissolve the product (1.0 g, 3.2 mmol) in acetic anhydride (10 mL) and add sodium acetate (1.5 g, 18.3 mmol). Heat the mixture under reflux for 2 hours., Step 4: Cool the reaction mixture to room temperature and pour into water (50 mL). Extract the product with diethyl ether (3 x 20 mL). Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the final product.
Mecanismo De Acción
AN-2728 works by inhibiting the activity of phosphodiesterase 4 (PDE4), an enzyme that plays a key role in the regulation of inflammatory responses. By inhibiting PDE4, AN-2728 reduces the production of pro-inflammatory cytokines and chemokines, and promotes the production of anti-inflammatory cytokines such as IL-10. This leads to a reduction in inflammation and the symptoms associated with inflammatory skin conditions.
Efectos Bioquímicos Y Fisiológicos
AN-2728 has been shown to have a good safety profile and is well-tolerated in both preclinical and clinical studies. It is rapidly absorbed after topical application and has a half-life of approximately 12 hours. AN-2728 has been shown to penetrate the skin and reach the site of inflammation, where it exerts its anti-inflammatory effects. It does not appear to have any significant systemic effects, making it a safe and effective treatment option for inflammatory skin conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AN-2728 has several advantages for use in lab experiments. It is a small molecule drug that can be easily synthesized and purified, and it has been extensively studied for its anti-inflammatory effects. AN-2728 can be easily applied topically to the skin, allowing for localized treatment of inflammatory skin conditions. However, AN-2728 has some limitations for use in lab experiments. It has a relatively short half-life, which may limit its effectiveness in some studies. Additionally, the mechanism of action of AN-2728 is not fully understood, which may make it difficult to interpret some experimental results.
Direcciones Futuras
AN-2728 has shown promising results in clinical trials for the treatment of atopic dermatitis and psoriasis, and it is likely that further studies will be conducted to explore its potential for the treatment of other inflammatory skin conditions. Future studies may focus on optimizing the dosing and formulation of AN-2728, as well as investigating its potential for use in combination with other therapies. Additionally, further research is needed to fully understand the mechanism of action of AN-2728 and to identify any potential long-term effects of treatment.
Aplicaciones Científicas De Investigación
AN-2728 has been extensively studied for its anti-inflammatory and immunomodulatory effects in vitro and in vivo. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as the activation of NF-κB and MAPK signaling pathways. These effects make AN-2728 a promising candidate for the treatment of inflammatory skin conditions such as atopic dermatitis and psoriasis.
Propiedades
IUPAC Name |
N-(3-acetylphenyl)-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O3/c1-16(28)18-7-4-8-21(14-18)25-23(29)15-27-24(30)12-11-22(26-27)20-10-9-17-5-2-3-6-19(17)13-20/h2-14H,15H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJQELOTRGXDNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[Cyano-(2,4-difluorophenyl)methyl]-3-(2-propan-2-ylimidazol-1-yl)propanamide](/img/structure/B2851560.png)
![N-[4-(aminomethyl)phenyl]ethane-1-sulfonamide hydrochloride](/img/structure/B2851562.png)
![7,7-dimethyl-N-(o-tolyl)-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2851564.png)
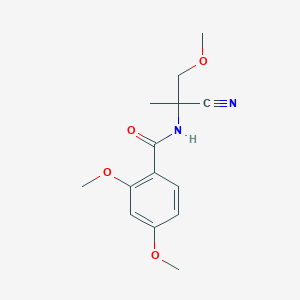
![1-(2,7-Diazaspiro[3.5]nonan-2-yl)ethanone](/img/structure/B2851566.png)
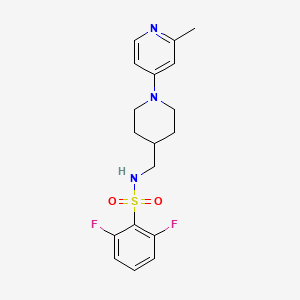
![methyl 2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetate](/img/structure/B2851568.png)
![2-[2-(8-Chloroimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2851569.png)
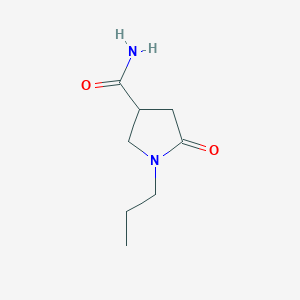
![2-(2-Chloro-6-fluorophenyl)-1-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2851574.png)
![4-(Methylsulfanyl)-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine](/img/structure/B2851575.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide](/img/structure/B2851577.png)
![7-Methoxy-2-methylspiro[2,3-dihydro-1H-naphthalene-4,2'-oxirane]](/img/structure/B2851579.png)
